2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide 2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14801059
InChI: InChI=1S/C19H12ClN3O3S/c20-15-4-2-1-3-12(15)10-23-17(25)13-6-5-11(9-14(13)18(23)26)16(24)22-19-21-7-8-27-19/h1-9H,10H2,(H,21,22,24)
SMILES:
Molecular Formula: C19H12ClN3O3S
Molecular Weight: 397.8 g/mol

2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14801059

Molecular Formula: C19H12ClN3O3S

Molecular Weight: 397.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide -

Specification

Molecular Formula C19H12ClN3O3S
Molecular Weight 397.8 g/mol
IUPAC Name 2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Standard InChI InChI=1S/C19H12ClN3O3S/c20-15-4-2-1-3-12(15)10-23-17(25)13-6-5-11(9-14(13)18(23)26)16(24)22-19-21-7-8-27-19/h1-9H,10H2,(H,21,22,24)
Standard InChI Key QQHPETSOUSMJBT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl

Introduction

Structural and Chemical Properties

Molecular Composition and Key Features

PropertyValue/Description
Molecular FormulaC₁₉H₁₂ClN₃O₃S
Molecular Weight397.8 g/mol
SMILESC1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl
IUPAC Name2-[(2-Chlorophenyl)methyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Functional Groups1,3-Dioxoisoindole, thiazole ring, chlorobenzyl substituent, carboxamide

The compound’s 1,3-dioxoisoindole moiety contributes to its planar aromatic structure, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing reactivity. The 2-chlorobenzyl group provides steric bulk and electronic effects, influencing solubility and binding affinity.

Spectral and Physicochemical Data

Limited experimental data are available, but computational models suggest:

  • UV-Vis Absorption: Likely absorbance in the 250–350 nm range due to aromatic π-π* transitions.

  • NMR Signatures: Distinct signals for the thiazole protons (δ 6.5–7.5 ppm) and chlorobenzyl aromatic protons (δ 7.2–7.8 ppm) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Core Formation: Construction of the 1,3-dioxoisoindole framework via cyclization reactions.

  • Thiazole Introduction: Coupling of the thiazole-2-amine moiety to the isoindole core.

  • Chlorobenzyl Substitution: Alkylation or Friedel-Crafts-type reactions to attach the 2-chlorobenzyl group .

Key Reagents and Conditions

StepReagents/ConditionsPurpose
Isoindole FormationPhthalic anhydride, ammonia, or urea derivatives Cyclization to form the 1,3-dioxoisoindole ring system.
Thiazole CouplingThiosemicarbazide, ethanol, reflux Formation of the carboxamide linkage with thiazole-2-amine.
Chlorobenzyl Addition2-Chlorobenzyl bromide, base (e.g., K₂CO₃), DMF Alkylation at the 2-position of the isoindole core.

Optimal yields depend on solvent polarity and temperature control. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperatures between 60–100°C are often employed.

Biological Activity and Applications

Mechanistic Insights

Target/PathwayProposed Mode of ActionSupporting Evidence
Bacterial EnzymesInhibition of β-lactamases or topoisomerases by thiazole-mediated binding .Structural analogy to known antibiotics.
Kinase InhibitorsCompetitive binding to ATP-binding pockets via the carboxamide group.Similarity to kinase-targeting quinazolines.

Comparative Analysis with Structurally Related Compounds

CompoundKey Structural FeaturesBiological ActivitySource
2-(2-Chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamideThiazole + 2-chlorobenzyl + isoindolePotential antimicrobial/anticancer
2-(2-Chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamidePyridine + isoindole + chlorobenzylAntitumor activity (preclinical)
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamideIndole + quinazoline + acetamideKinase inhibition (cancer)

Challenges and Future Directions

  • Synthetic Optimization: Scalability of multi-step synthesis requires further refinement.

  • Biological Profiling: In vitro assays for specific targets (e.g., HDACs, kinases) are needed.

  • Structure-Activity Relationships (SAR): Modifying the chlorobenzyl or thiazole groups may enhance efficacy.

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